molecular formula C7H5ClFNO B2980681 2-Amino-4-chloro-5-fluorobenzaldehyde CAS No. 184844-05-1

2-Amino-4-chloro-5-fluorobenzaldehyde

Cat. No. B2980681
CAS RN: 184844-05-1
M. Wt: 173.57
InChI Key: XXICUUMWAHBIBR-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1602624-87-2 . It has a molecular weight of 173.57 . The compound is a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-5-chloro-4-fluorobenzaldehyde . The InChI code for this compound is 1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 .


Physical And Chemical Properties Analysis

2-Amino-4-chloro-5-fluorobenzaldehyde is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Properties and Identification

“2-Amino-4-chloro-5-fluorobenzaldehyde” is a chemical compound with the CAS Number: 184844-05-1. It has a molecular weight of 173.57 and its linear formula is C7H5ClFNO . It usually appears as a pale-yellow to yellow-brown solid .

Safety and Handling

This compound has certain hazards associated with it. It is classified as having acute toxicity, both dermal and inhalation, and is also harmful if swallowed . Therefore, proper safety measures should be taken while handling this compound .

Use in Synthesis

One of the main applications of “2-Amino-4-chloro-5-fluorobenzaldehyde” is in the synthesis of other compounds. For example, it may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction .

Use in Simulation Visualizations

This compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H312, H332 which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280 which advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-4-chloro-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXICUUMWAHBIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-5-fluoro-2-nitrobenzaldehyde (1.50 g, 7.37 mmol), concentrated hydrochloric acid (0.30 ml, 3.68 mmol), and iron (1.32 g, 23.6 mmol) in EtOH (18 mL), AcOH (18 mL), and water (9 mL) was heated to reflux for 30 minutes, then cooled to RT. The resulting suspension was filtered through CELITE™ and the filtrate was then partitioned between EtOAc and water. The layers were separated, the organic layer was washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 2-amino-4-chloro-5-fluorobenzaldehyde as a yellow solid (1.15 g, 90% yield). m/z=174 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1.32 g
Type
catalyst
Reaction Step One

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